molecular formula C21H42O4 B054103 3-Stearoyl-sn-glycerol CAS No. 14811-92-8

3-Stearoyl-sn-glycerol

Cat. No.: B054103
CAS No.: 14811-92-8
M. Wt: 358.6 g/mol
InChI Key: VBICKXHEKHSIBG-UHFFFAOYSA-N
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Scientific Research Applications

Glyceryl monostearate has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

3-Stearoyl-sn-glycerol, a type of 3-acyl-sn-glycerol, primarily targets Histone Deacetylase 3 (HDAC3) and Signal Transducer and Activator of Transcription 3 (STAT3) . HDAC3 is an enzyme that removes acetyl groups from an N-acetyl lysine amino acid on a histone, modulating gene expression involved in cell survival, proliferation, angiogenesis, inflammation, and immunity . STAT3 is a molecule highly expressed in various cancer cells, including leukemia, multiple myeloma, lymphoma, squamous cell carcinoma, and other solid tumors .

Mode of Action

This compound interacts with its targets, leading to the inactivation of HDAC3 and STAT3 . It enhances histone H3 acetylation but decreases HDAC activity and HDAC3 expression . It also inhibits the phosphorylation of STAT3, its DNA binding activity, and the nuclear co-localization of HDAC3 and STAT3 .

Biochemical Pathways

The compound affects several biochemical pathways. It suppresses the phosphorylation of Src and Janus activated kinase 2 while promoting the expression of tyrosine phosphatase Src homology 2 domain-containing phosphatase 1 (SHP-1) . It also effectively attenuates the expression of survival genes such as Cyclin D1, Cyclin E, Bcl-x L, Bcl-2, and survivin .

Pharmacokinetics

It’s known that the compound shows significant cytotoxicity at 80 μm .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of apoptosis by sub-G1 accumulation, increase in Annexin V positive, and caspase activation . It also suppresses the binding of HDAC3 and STAT3 to Bcl-x L, Bcl-2, and survivin promoter .

Action Environment

It’s known that the compound’s action can be reversed by silencing shp-1 and pervanadate, an inhibitor of protein tyrosine phosphatase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glyceryl monostearate is unique due to its balance of hydrophilic and hydrophobic properties, making it an effective emulsifier for a wide range of applications. Its ability to form stable emulsions and its versatility in various industries set it apart from other similar compounds .

Properties

IUPAC Name

2,3-dihydroxypropyl octadecanoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBICKXHEKHSIBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O4
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DSSTOX Substance ID

DTXSID7029160
Record name Glycerol 1-monostearate
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Molecular Weight

358.6 g/mol
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Physical Description

White waxy solid; [Merck Index], white to pale yellow wax-like solid with a mild fatty odour
Record name Glyceryl monostearate
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Record name Glyceryl monostearate
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Solubility

insoluble in water; soluble in hot oils, organic solvents, soluble in hot alcohol (in ethanol)
Record name Glyceryl monostearate
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CAS No.

123-94-4, 14811-92-8, 31566-31-1, 83138-62-9
Record name 1-Monostearin
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Record name Glyceryl monostearate
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Record name (R)-2,3-Dihydroxypropyl stearate
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Record name Glycerol 1-monostearate
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Record name Stearic acid, monoester with glycerol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of separating 1,2(2,3)- and 1,3-positional isomers of diacylglycerols in vegetable oils?

A1: The ability to separate these isomers is crucial for analyzing the composition of vegetable oils and understanding their properties. Different isomers can exhibit distinct physical and chemical characteristics, influencing the oil's functionality in food or industrial applications. [, ]

Q2: Can you elaborate on the reversed-phase high-performance liquid chromatography (RP-HPLC) method used to analyze diacylglycerols (DAG)?

A2: Researchers successfully separated various DAG isomers, including those containing stearoyl groups, using RP-HPLC with 100% acetonitrile as the mobile phase and UV detection at 205 nm. This method demonstrated good linearity, precision, and accuracy for quantifying different DAG molecular species. [, ]

Q3: How was 1-α-linolenoyl-2-palmitoyl-3-stearoyl-sn-glycerol isolated and identified?

A3: This specific triacylglycerol, containing a 3-stearoyl-sn-glycerol moiety, was isolated from the dichloromethane extract of Marrubium incanum Desr. using column chromatography. Its structure was elucidated through comprehensive NMR spectroscopic analysis. []

Q4: Why is the optical rotation of 1 (or 3)-stearoyl-sn-glycerol considered a challenge in its study?

A4: The small specific rotation exhibited by 1 (or 3)-stearoyl-sn-glycerol poses a challenge for determining its optical purity and confirming the identity of newly synthesized compounds. This characteristic makes it difficult to distinguish between enantiomers and assess their individual properties. [, ]

Q5: What binary phase behavior studies have been conducted on compounds containing the this compound moiety?

A5: Several studies have investigated the binary phase behavior of triacylglycerols containing this compound. These studies focused on understanding the mixing behavior and phase transitions of these compounds with other lipids, providing insights into their potential applications in areas like food science and material science. [, , , , ]

Q6: Were any antimicrobial activities reported for compounds isolated alongside this compound?

A6: Yes, research on the marine microalgae Thraustochytrium pachydermum TSL10, a source of (S)-3-stearoyl-sn-glycerol, also led to the isolation of several sterols. These sterols exhibited significant antimicrobial activity against Gram-positive bacteria and the yeast Candida albicans. []

Q7: Can you provide the molecular formula and weight of this compound?

A7: The molecular formula for this compound is C21H42O5, and its molecular weight is 370.57 g/mol.

Q8: Are there any reported methods for synthesizing C-18 mixed acid diacyl-sn-glycerol enantiomers, which are structurally related to this compound?

A8: Yes, research has explored the synthesis of C-18 mixed acid diacyl-sn-glycerol enantiomers. While specific details about the synthesis of this compound weren't provided in the given papers, the synthesis of related compounds suggests potential routes for its preparation and study. []

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